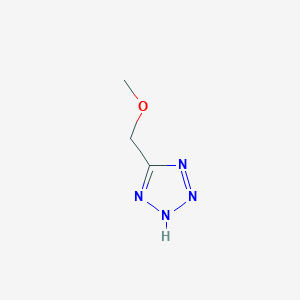

5-(methoxymethyl)-2H-tetrazole

Description

Significance of the Tetrazole Scaffold in Chemical Research

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms and one carbon atom, is a prominent structural motif in various areas of chemical research. thieme-connect.com Its high nitrogen content contributes to its unique chemical and physical properties. thieme-connect.com Tetrazoles are known for their stability across a wide pH range and resistance to many oxidizing and reducing agents. thieme-connect.com

In medicinal chemistry, the tetrazole scaffold is particularly valued as a bioisostere of the carboxylic acid group. beilstein-journals.orgresearchgate.net This means it can mimic the carboxylic acid functionality in biological systems, often leading to improved pharmacological profiles such as enhanced lipophilicity, metabolic stability, and potency. beilstein-journals.orgresearchgate.net Consequently, tetrazole-containing compounds have been successfully incorporated into a number of FDA-approved drugs for treating a wide array of conditions, including hypertension, allergies, and viral infections. beilstein-journals.orgacs.orgnih.gov Beyond pharmaceuticals, tetrazole derivatives find applications in materials science as components of explosives, gas generators, and imaging chemicals due to their high energy properties. acs.org

Unique Aspects of 5-Substituted Tetrazoles

The properties and reactivity of the tetrazole ring can be significantly modulated by the substituent at the 5-position. 5-substituted-1H-tetrazoles are of particular importance as they are the most common type used as carboxylic acid bioisosteres in drug design. researchgate.net The nature of the substituent at the C5 position influences the acidity, lipophilicity, and metabolic stability of the entire molecule. researchgate.net

The synthesis of 5-substituted tetrazoles is a well-established area of organic chemistry, with the [3+2] cycloaddition of nitriles and azides being a primary route. mdpi.comscielo.br However, the functionalization of the pre-formed tetrazole ring at the 5-position can be challenging and often leads to a mixture of 1,5- and 2,5-disubstituted isomers. researchgate.net The ability to introduce a variety of substituents at this position allows for the fine-tuning of the molecule's properties for specific applications, making 5-substituted tetrazoles versatile building blocks in organic synthesis. researchgate.net They can serve as intermediates in the synthesis of other heterocyclic systems and as activating groups in processes like oligonucleotide synthesis. researchgate.net

Importance of the Methoxymethyl Moiety in Heterocyclic Systems

In the context of drug design, the introduction of a methoxymethyl group can alter a molecule's pharmacokinetic profile. For example, in the synthesis of certain spiro heterocyclic steroids, a methoxymethyl ether was used to protect a phenol (B47542) group during subsequent reactions. beilstein-journals.org The presence of ether linkages, such as that in the methoxymethyl group, can affect a compound's metabolic stability and its interactions with biological targets. The electronic effects of the methoxymethyl group, being weakly electron-donating, can also influence the reactivity of the heterocyclic ring to which it is attached.

Overview of Research Trajectories for 5-(Methoxymethyl)-2H-Tetrazole

Research concerning this compound and related structures is multifaceted. A significant area of investigation involves its synthesis and reactivity. For example, the reaction of 5-nitro-2H-tetrazole with formaldehyde (B43269) yields 5-nitro-2-hydroxymethyl-tetrazole, a direct precursor that could potentially be converted to this compound. sioc-journal.cn

The exploration of the chemical properties of such compounds is also crucial. For instance, studies on the decomposition of similar 5-substituted-1H-tetrazoles under high-temperature flow conditions reveal complex reactivity patterns. beilstein-journals.org Furthermore, the potential applications of this compound are being explored, particularly in the development of new energetic materials and as a scaffold in medicinal chemistry. The combination of the stable, bioisosteric tetrazole ring with the modulating methoxymethyl group presents an interesting platform for the design of novel functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

5-(methoxymethyl)-2H-tetrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O/c1-8-2-3-4-6-7-5-3/h2H2,1H3,(H,4,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBINGFLYFXKCAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NNN=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methoxymethyl 2h Tetrazole and Analogues

Foundational Synthetic Routes to the Tetrazole Core

The construction of the tetrazole heterocycle is dominated by methods that form the ring in a single key step. These foundational routes are versatile and can be adapted for a wide range of substituents.

The most prevalent and direct method for synthesizing the 5-substituted tetrazole core is the [2+3] cycloaddition (or 1,3-dipolar cycloaddition) of a nitrile (R-C≡N) with an azide (B81097) source. nih.govthieme-connect.com This reaction is highly efficient for creating the tetrazole ring from readily available starting materials. The nitrile provides one carbon atom, while the azide provides the four nitrogen atoms required for the heterocycle.

The reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring is known as the Huisgen cycloaddition. wikipedia.orgorganic-chemistry.org In the context of tetrazole synthesis, this involves the reaction of an organic nitrile (the dipolarophile) with hydrazoic acid (the 1,3-dipole). thieme-connect.com Early methods often used hydrazoic acid directly, but its high toxicity, volatility, and explosive nature led to the development of safer alternatives using azide salts like sodium azide. thieme-connect.comsoran.edu.iq The reaction is a concerted, pericyclic process, classified as a [4π + 2π] cycloaddition. organic-chemistry.org

Lewis and Brønsted Acid Catalysis: The rate of cycloaddition is significantly enhanced by catalysts that activate the nitrile substrate. organic-chemistry.org Lewis acids such as zinc(II), organic-chemistry.org aluminum, ajgreenchem.com and lead(II) salts, academie-sciences.fr as well as Brønsted acids like silica-supported sodium hydrogen sulfate (B86663), have proven effective. organic-chemistry.org

Organocatalysis: An environmentally benign approach involves the use of organocatalysts. L-proline, for instance, has been shown to efficiently catalyze the synthesis of 5-substituted 1H-tetrazoles from a broad range of nitriles and sodium azide, offering short reaction times and excellent yields. organic-chemistry.orgthieme-connect.com

Heterogeneous Catalysis: To simplify catalyst recovery and reuse, various solid-supported and heterogeneous catalysts have been employed. These include zeolites, soran.edu.iq magnetic nanoparticles coated with catalytic metals like cobalt and nickel, rsc.orgbohrium.comrsc.org and sulfonic acid-functionalized carbon. ajgreenchem.com These catalysts are often easily separable from the reaction mixture, making them suitable for sustainable industrial processes. rsc.orgrsc.org

Microwave-Assisted Synthesis: Microwave irradiation has been successfully used to accelerate the reaction, significantly reducing reaction times from hours to minutes while often improving yields. thieme-connect.comorganic-chemistry.org

| Catalyst System | Key Features | Substrate Scope | Reference |

|---|---|---|---|

| Zinc(II) Salts (e.g., ZnCl₂, ZnBr₂) | Mild conditions, good to excellent yields, activates nitrile. | Aromatic, activated and unactivated alkyl nitriles. | organic-chemistry.org |

| L-Proline | Organocatalyst, environmentally benign, simple workup. | Aryl and aliphatic nitriles, thiocyanates, cyanamides. | organic-chemistry.orgthieme-connect.com |

| Co–Ni/Fe₃O₄@MMSHS | Magnetic nanocatalyst, recyclable, high yields, short reaction times. | Aromatic nitriles. | rsc.orgbohrium.com |

| PbCl₂ | Reusable, cost-effective, excellent yields. | Aromatic, benzyl, and heterocyclic nitriles. | academie-sciences.fr |

| Microwave Irradiation | Drastically reduced reaction times, enhanced yields. | Broad, including inactive nitriles. | thieme-connect.com |

The synthesis of 5-(methoxymethyl)-1H-tetrazole via the [2+3] cycloaddition route requires methoxyacetonitrile (B46674) (CH₃OCH₂C≡N) as the nitrile precursor. The catalytic methods described are generally applicable to a wide variety of nitriles, including both activated and unactivated alkyl nitriles. organic-chemistry.org Therefore, the reaction of methoxyacetonitrile with an azide source, such as sodium azide, in the presence of a suitable catalyst (e.g., a zinc salt or L-proline) and a solvent like DMF or isopropanol, is the most direct foundational route to the 5-(methoxymethyl)tetrazole core. organic-chemistry.orgthieme-connect.com The resulting tetrazolide anion is then protonated during workup to yield the 1H/2H-tetrazole product.

Alternative routes to the tetrazole ring involve the cyclization of linear precursors derived from hydrazine (B178648) and related compounds.

From Aminoguanidines: Aminoguanidine can be used as a precursor for tetrazoles. For instance, the reaction of 1-guanyl-3,5-dimethylpyrazole with sodium azide results in deguanylation and the formation of 5-aminotetrazole. at.ua This indicates that guanidinyl groups can serve as precursors to the tetrazole ring under specific conditions.

Ugi-Tetrazole Reaction with Hydrazine: A notable multicomponent reaction (discussed further below) can be adapted using hydrazine. The use of N-Boc-protected hydrazine in the Ugi-tetrazole synthesis provides access to a library of highly substituted 5-(hydrazinomethyl)-1-methyl-1H-tetrazoles. researchgate.net Subsequent chemical transformations of the hydrazinomethyl group could potentially lead to the desired methoxymethyl substituent, although this represents a multi-step sequence rather than a direct formation of the core.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer a highly efficient and atom-economical approach to complex molecules, including tetrazoles. nih.gov

Ugi-Tetrazole Reaction (UT-4CR): The most prominent MCR for tetrazole synthesis is the Ugi four-component reaction. acs.org This reaction typically involves an aldehyde or ketone, an amine, an isocyanide, and hydrazoic acid (often generated in situ from sodium azide). nih.gov The UT-4CR is exceptionally versatile for producing α-amino-substituted 1,5-disubstituted tetrazoles. acs.org While not a direct route to 5-(methoxymethyl)-2H-tetrazole, its principles demonstrate the power of MCRs in building complex tetrazole-containing scaffolds.

Domino Knoevenagel/Cycloaddition: Another MCR strategy involves a domino sequence. For example, the reaction of carbonyl compounds, malononitrile (B47326), and sodium azide, catalyzed by nickel(II) oxide nanoparticles, proceeds through a Knoevenagel condensation followed by an intramolecular [2+3] cycloaddition to yield functionalized tetrazoles. researchgate.net

| Reaction Name | Components | Product Type | Reference |

|---|---|---|---|

| Ugi Tetrazole (UT-4CR) | Oxo component, Amine, Isocyanide, Azide | α-Amino-substituted 1,5-disubstituted tetrazoles | nih.govacs.org |

| Knoevenagel/Cycloaddition | Carbonyl, Malononitrile, Sodium Azide | 2-(1H-Tetrazol-5-yl)acrylonitrile derivatives | researchgate.net |

| Ugi-Azide with Hydrazine | N-Boc-hydrazine, Isocyanide, Oxo component, Azide | 5-(Hydrazinomethyl)-1-methyl-1H-tetrazoles | researchgate.net |

Modifications and Catalytic Enhancements

Cyclization Reactions Involving Hydrazine and Related Precursors

Specific Strategies for Incorporating the Methoxymethyl Group

The incorporation of the methoxymethyl moiety can be achieved either by starting with a precursor already containing this group or by introducing it onto a pre-formed tetrazole ring.

A versatile strategy for synthesizing 5-substituted tetrazoles involves the functionalization of a tetrazole ring after its initial formation. This approach is particularly useful when the required starting nitrile for a direct cycloaddition is unstable or inaccessible. The key step is the selective deprotonation at the C-5 position of an N-protected tetrazole, followed by quenching with a suitable electrophile.

The use of a "turbo Grignard reagent" such as iPrMgCl·LiCl has been shown to be effective for the C-H deprotonation of 1N-protected tetrazoles. organic-chemistry.org This method provides a stable metalated intermediate that is less prone to the decomposition via retro [2+3] cycloaddition that can plague other tetrazole-derived organometallic intermediates. organic-chemistry.org Following deprotonation, the resulting C-5 magnesiated tetrazole can react with a methoxymethylating agent, such as methoxymethyl chloride (MOM-Cl), to introduce the desired group. This pathway necessitates a protecting group on one of the ring nitrogens to direct the deprotonation to the C-5 position. organic-chemistry.org

The methoxymethyl group can be introduced using two primary approaches, distinguished by the timing of the C-O bond formation relative to the tetrazole ring synthesis.

Direct Cycloaddition: The most straightforward method involves the [3+2] cycloaddition of methoxyacetonitrile with an azide source, such as sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃). scilit.comnih.gov This reaction, often catalyzed by a Lewis acid, directly constructs the 5-(methoxymethyl)-1H-tetrazole, which can then be alkylated to yield the 2H-isomer.

Post-Functionalization Reagents: When using a post-cycloaddition functionalization strategy, electrophilic reagents are required to introduce the methoxymethyl group. Common reagents for this purpose include:

Methoxymethyl chloride (MOM-Cl): A standard reagent for introducing the methoxymethyl group onto a nucleophilic carbon, such as a C-5 metalated tetrazole.

Methoxymethyl ethers with leaving groups: Other analogues that can act as methoxymethyl carbocation synthons under appropriate conditions.

The choice of reagent depends on the specific reaction conditions and the nature of the tetrazole intermediate.

The synthesis of a specific N-substituted tetrazole isomer, such as the 2H-isomer, is a significant challenge because direct alkylation of a 5-substituted-1H-tetrazole often results in a mixture of N-1 and N-2 substituted products. chem-soc.siorganic-chemistry.org To achieve regioselectivity, protecting group strategies are essential.

The p-methoxybenzyl (PMB) group is a notable example used for the protection of the N-1 position in tetrazoles. organic-chemistry.orgorganic-chemistry.org By protecting the N-1 position, C-H deprotonation can be selectively carried out at the C-5 position for subsequent functionalization. organic-chemistry.org Following the introduction of the methoxymethyl group at C-5, the N-2 position is available for alkylation. The final step would involve the selective deprotection of the N-1 PMB group under oxidative or acidic conditions to yield the desired 2,5-disubstituted product. organic-chemistry.orgorganic-chemistry.org

Another advanced strategy involves the use of an electrochemically cleavable protecting group, such as the 6-methylpyridyl-2-methyl group. acs.org This allows for deprotection under specific reductive electrochemical conditions, which can be advantageous when other functional groups in the molecule are sensitive to standard chemical deprotection reagents. acs.org The stability of the tetrazole ring to various reagents makes it compatible with a range of protection and deprotection schemes. thieme-connect.com

Methoxylation Reagents in Tetrazole Synthesis

Catalytic Innovations in the Synthesis of this compound

The cornerstone of tetrazole synthesis, the [3+2] cycloaddition of nitriles and azides, has been significantly advanced through the development of novel catalytic systems. These catalysts improve reaction efficiency, reduce the need for harsh conditions, and often enhance safety by avoiding the in-situ generation of highly toxic and explosive hydrazoic acid. tandfonline.comtandfonline.comsoran.edu.iq

Transition Metal Catalysis (e.g., Copper, Zinc, Iron, Molybdenum)

Transition metals are widely employed to catalyze the synthesis of 5-substituted-1H-tetrazoles, which are precursors to 2,5-disubstituted isomers. The general mechanism involves the coordination of the metal center to the nitrile, which activates the nitrile group for nucleophilic attack by the azide. rsc.orgnih.gov

Copper (Cu): Copper catalysts, in both homogeneous and heterogeneous forms, are highly effective. Systems like copper(I) iodide and copper(II) complexes have been shown to promote the cycloaddition of nitriles and azides. scilit.comnih.gov A novel heterogeneous catalyst, [Fe₃O₄@Sil-Schiff-base-Cu(II)], has been used for the click synthesis of 5-substituted 1H-tetrazoles, demonstrating high yields and catalyst recyclability. rsc.org Copper nanoparticles also serve as efficient and reusable catalysts. tandfonline.com

Zinc (Zn): Zinc-based catalysts are among the most common for this transformation. Stoichiometric amounts of zinc salts like ZnBr₂ were initially used, but recent developments have focused on catalytic systems. tandfonline.comrsc.org Heterogeneous catalysts such as nanocrystalline ZnO and zinc hydroxyapatite (B223615) (ZnHAP) are effective, reusable, and environmentally benign options for the synthesis of 5-substituted 1H-tetrazoles. tandfonline.comtandfonline.comamerigoscientific.com

Iron (Fe): Iron catalysts are attractive due to their low cost and low toxicity. nih.govrwth-aachen.de Ferric chloride supported on silica (B1680970) (FeCl₃–SiO₂) and magnetic iron oxide (Fe₃O₄) nanoparticles have been utilized as efficient heterogeneous catalysts. thieme-connect.comnih.govdergipark.org.tr Iron can also catalyze complex multicomponent reactions to produce highly functionalized tetrazoles. nih.gov

Molybdenum (Mo): While various transition metals have been explored, molybdenum-based catalysts are not prominently featured in the recent literature for the synthesis of 5-substituted tetrazoles.

The table below summarizes representative transition metal-catalyzed systems for the synthesis of 5-substituted tetrazoles.

| Catalyst System | Nitrile Substrate | Azide Source | Conditions | Yield | Reference |

| [Cu(phen)(PPh₃)₂]NO₃ | Aromatic Nitriles | NaN₃ | Microwaves, 65°C | High | nih.gov |

| Zinc Hydroxyapatite (ZnHAP) | Aromatic & Heteroaromatic Nitriles | NaN₃ | DMF, 120-130°C | Moderate to Good | tandfonline.comtandfonline.com |

| [Fe(OAc)₂] | Aryl Nitriles | TMSN₃ | - | Good | nih.gov |

| Co(II)-complex | Aromatic & Aliphatic Nitriles | NaN₃ | Methanol, Reflux | Good to Excellent | nih.gov |

Nanoparticle Catalysis (e.g., NiO, TiO₂ Nanocatalysts)

Nanoparticle-based catalysts have emerged as a superior alternative to conventional systems, offering benefits such as high surface-area-to-volume ratios, enhanced reactivity, and ease of recovery and reuse. amerigoscientific.comnih.gov

Nickel Oxide (NiO) Nanocatalysts: NiO nanoparticles have been successfully employed as efficient and reusable heterogeneous catalysts for synthesizing tetrazole derivatives. kashanu.ac.irnanomedicine-rj.com They have been used in multicomponent reactions, for instance, in the domino Knoevenagel condensation/1,3-dipolar cycloaddition of aldehydes, malononitrile, and sodium azide to produce functionalized tetrazoles in high yields and with short reaction times. researchgate.netresearchgate.net

Titanium Dioxide (TiO₂) Nanocatalysts: Nano TiO₂ serves as an effective, stable, and reusable heterogeneous catalyst for the [2+3] cycloaddition reaction between nitriles and sodium azide. soran.edu.iq The catalyst can be recovered by simple filtration and reused for multiple cycles without a significant loss of activity. soran.edu.iq Furthermore, sulfated nano TiO₂ (TiO₂/SO₄²⁻) has been developed as a solid acid catalyst for the same transformation, highlighting the versatility of this material. academie-sciences.fr

The table below presents findings on nanoparticle catalysis for the synthesis of 5-substituted tetrazoles.

| Nanocatalyst | Reaction Type | Conditions | Yield | Key Advantages | Reference |

| NiO Nanoparticles | Multicomponent Domino Reaction | DMF, 70°C | 85-95% | High yield, short reaction time, reusable catalyst | researchgate.netresearchgate.net |

| Nano TiO₂ | [2+3] Cycloaddition | Solvent or Solvent-free, 120°C | High | Reusable, stable, simple work-up | soran.edu.iq |

| Ag-TiO₂ Nanocomposite | [2+3] Cycloaddition | DMF | Good | Low catalyst load, reusable | thieme-connect.de |

| Fe₃O₄@tryptophan@Ni | [3+2] Cycloaddition | - | Excellent | Magnetically recoverable, reusable up to 7 cycles | amerigoscientific.comnih.gov |

Organocatalysis in Tetrazole Formation

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a valuable alternative to metal-based catalysts due to advantages like low toxicity, ready availability, and operational simplicity. tcichemicals.com In the realm of tetrazole synthesis, organocatalysts have been effectively employed to facilitate the [3+2] cycloaddition of nitriles with azides.

One notable example involves the in situ generation of 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl chloride. organic-chemistry.org This organocatalyst effectively accelerates the azide-nitrile coupling under neutral conditions, often enhanced by microwave heating, by activating the nitrile substrate. organic-chemistry.org Chiral tetrazole catalysts, such as (S)-pyrrolidinyl tetrazole and imidazolidine-tetrazole, have also demonstrated utility in asymmetric reactions, highlighting the versatility of organocatalytic approaches in generating structurally diverse tetrazole-containing compounds. ajgreenchem.com

Recent advancements have also explored the use of quinine (B1679958) as an organocatalyst for the amination of pyrazolones, achieving high enantioselectivity. nih.gov While not directly a tetrazole synthesis, this demonstrates the potential of complex organic molecules to catalyze related nitrogen-heterocycle formations. The use of dipeptide-derived phosphines has also been shown to promote enantioselective [3+2] cycloadditions, a fundamental step in tetrazole ring formation. tcichemicals.com

Green Chemistry Approaches and Sustainable Catalysis

The principles of green chemistry are increasingly influencing the design of synthetic routes for tetrazoles, aiming to reduce environmental impact and enhance safety. A key focus is the replacement of hazardous reagents and solvents and the development of recyclable catalysts.

A significant green methodology involves the [3+2] cycloaddition of nitriles with sodium azide using a highly stable, water-resistant, and recyclable nonmetallic SO3H-carbon catalyst derived from glycerol. ajgreenchem.com This process offers good to excellent yields (85-95%) under relatively mild conditions (100 °C in DMF) and the catalyst can be recovered by simple filtration and reused for multiple cycles without significant loss of activity. ajgreenchem.com

Another sustainable approach utilizes cuttlebone, a naturally occurring and low-cost material, as a heterogeneous catalyst for the metal-free synthesis of 5-substituted-1H-tetrazoles. scispace.com The reaction proceeds via electrophilic activation of the nitrile through hydrogen bond formation with the cuttlebone surface. scispace.com Water has also been employed as a green solvent in the zinc-catalyzed synthesis of 1H-tetrazoles from nitriles and sodium azide, accommodating a broad range of substrates. organic-chemistry.org The use of OSU-6, a type of mesoporous silica with mild Brönsted acid properties, as a metal-free, heterogeneous catalyst for the click synthesis of 5-substituted-1H-tetrazoles further exemplifies the move towards sustainable catalysis. mdpi.com

| Catalyst/Method | Substrates | Solvent | Conditions | Yield | Ref. |

| SO3H-carbon | Arylnitriles, Sodium Azide | DMF | 100 °C, 6 h | 85-95% | ajgreenchem.com |

| Cuttlebone | Nitriles, Sodium Azide | DMSO | 110 °C | High | scispace.com |

| Zinc Salts | Nitriles, Sodium Azide | Water | - | - | organic-chemistry.org |

| OSU-6 | Benzyl Cyanide, Sodium Azide | DMF | 90 °C | 94% | mdpi.com |

Advanced Reaction Conditions and Techniques

To enhance reaction rates, improve yields, and enable novel transformations, chemists have turned to advanced reaction conditions and techniques for the synthesis of tetrazoles.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has become a popular technique in organic synthesis due to its ability to significantly reduce reaction times, often from hours to minutes, and improve yields. lew.ro In tetrazole synthesis, microwave heating has been successfully applied to the [3+2] cycloaddition of nitriles with sodium azide. organic-chemistry.orgrsc.org For instance, the synthesis of 5-substituted 1H-tetrazoles can be achieved in high yields within 3-30 minutes using a heterogeneous Cu(II) catalyst in N-methyl-2-pyrrolidone (NMP) under controlled microwave heating. rsc.org This rapid and efficient method is also applicable to the preparation of radiolabeled tetrazoles. rsc.org Microwave-assisted synthesis has also been employed in the preparation of various biologically active heterocyclic compounds, including tetrahydropyrimidines and triazoles, demonstrating its broad utility. foliamedica.bgresearchgate.net The synthesis of 2-imidazolines and their subsequent aromatization to imidazoles has also been efficiently carried out using microwave irradiation, highlighting its versatility in heterocyclic chemistry. researchgate.net

Ultrasonication in Tetrazole Derivatization

Ultrasonication provides an alternative energy source for promoting chemical reactions. It is recognized for enabling higher yields and shorter reaction times under milder conditions compared to traditional methods. nih.gov The synthesis of tetrazole derivatives through an ultrasound-promoted, one-pot cyclization reaction exemplifies this advantage. nih.gov For example, the condensation reaction of 1H-tetrazole, (furan-2-ylmethylene)hydrazine, and an aromatic aldehyde in ethanol (B145695) can be completed in just 8 minutes under ultrasonication, leading to high product yields. nih.gov This technique has also been successfully applied to the synthesis of tetrazole-based pyrazolines and isoxazolines. nih.gov A one-pot Ugi-azide reaction under ultrasound irradiation has been developed for the synthesis of 1,5-disubstituted-1H tetrazoles at mild conditions. mdpi.com

| Technique | Reaction | Conditions | Time | Yield | Ref. |

| Microwave | [3+2] Cycloaddition | Cu(II) catalyst, NMP | 3-30 min | High | rsc.org |

| Ultrasonication | Condensation/Cyclization | Ethanol | 8 min | High | nih.gov |

| Ultrasonication | Ugi-Azide Reaction | Methanol, mild | - | Low to Good | mdpi.com |

Metal-Free Synthetic Pathways

The development of metal-free synthetic routes is a key goal in modern organic chemistry to avoid potential metal contamination in the final products, which is particularly crucial for pharmaceuticals. Several metal-free methods for tetrazole synthesis have been reported. The reaction of aryldiazonium salts with guanidines, promoted by N-iodosuccinimide, allows for the construction of 2-aryl-5-amino-2H-tetrazoles under mild, metal-free conditions. organic-chemistry.org Similarly, the use of diaryliodonium salts provides a simple, metal-free, and regioselective N2-arylation of 5-substituted-1H-tetrazoles. organic-chemistry.org Furthermore, the coupling of O-peracylated 2,6-anhydro-aldose tosylhydrazones with tetrazoles can be achieved under metal-free conditions using thermal or microwave activation to produce 2-β-D-glycopyranosylmethyl-2H-tetrazoles. rsc.org Electrochemically induced synthesis of substituted 5-aminotetrazoles from thioureas and azidotrimethylsilane (B126382) also proceeds without transition metal catalysts. researchgate.net

One-Pot Synthetic Sequences

One-pot syntheses offer significant advantages in terms of efficiency, resource conservation, and waste reduction by combining multiple reaction steps into a single operation without isolating intermediates. Several one-pot procedures for the synthesis of tetrazoles have been developed. For instance, 2,5-disubstituted tetrazoles can be prepared in good yields through a one-pot reaction of aryldiazonium salts with amidines, followed by oxidative ring closure with I2/KI under basic conditions. organic-chemistry.org This method is characterized by mild reaction conditions, short reaction times, and a convenient workup. organic-chemistry.org Another example is a one-pot, three-component reaction of aldehydes, hydroxylamine, and an ionic liquid azide source ([bmim]N3) to produce 5-substituted 1H-tetrazole derivatives. organic-chemistry.org Furthermore, an efficient one-pot synthesis of 5-substituted 1H-tetrazoles has been achieved through multicomponent condensation reactions of aromatic aldehydes or isatin (B1672199) with malononitrile and sodium azide under various conditions, including neat (solvent-free) conditions. nih.gov A one-pot method for synthesizing 5-aryl diketo-1H-tetrazoles has also been reported, utilizing 1-methyl-1-methoxyethyl as a protective group. sioc-journal.cn

Regioselectivity Control in N-Substitution and Derivatization

The N-substitution of the tetrazole ring is a pivotal step in the synthesis of derivatives like this compound. The tetrazole anion can be alkylated at either the N-1 or N-2 position, leading to two possible regioisomers. Controlling the outcome of this substitution is a significant challenge in tetrazole chemistry. researchgate.netacs.org The biological activity and physicochemical properties of the resulting 1,5-disubstituted and 2,5-disubstituted tetrazoles can vary significantly, making regiocontrol essential. researchgate.net

Factors Influencing Regioisomeric Product Distribution

The distribution of N-1 and N-2 substituted products during the derivatization of 5-substituted-1H-tetrazoles is governed by a combination of electronic, steric, and mechanistic factors, as well as specific reaction conditions.

Steric and Electronic Effects: The electronic nature of the substituent at the C-5 position of the tetrazole ring plays a crucial role. Electron-withdrawing groups tend to favor the formation of the 2,5-disubstituted isomer. researchgate.net Conversely, the steric bulk of both the C-5 substituent and the incoming electrophile (alkylating or arylating agent) can influence the reaction's regiochemical outcome. rsc.orgresearchgate.net For instance, in the N-alkylation of indazoles, a related heterocyclic system, both steric and electronic effects of ring substituents significantly impact the N-1/N-2 regioisomeric distribution. d-nb.info

Reaction Mechanism: The underlying reaction mechanism, whether it proceeds via a first-order (SN1) or second-order (SN2) nucleophilic substitution, heavily influences the product ratio. rsc.orgresearchgate.net A proposed rationale for the observed regioselectivity in the alkylation of 5-substituted 1H-tetrazoles is based on the difference between these mechanisms. rsc.org Alkylation via the diazotization of aliphatic amines, which forms a transient alkyl diazonium intermediate characteristic of an SN1-type pathway, often leads to the preferential formation of the 2,5-disubstituted product. rsc.orgorganic-chemistry.org

Reaction Conditions: The choice of solvent, base, and catalyst are critical parameters that can be tuned to control regioselectivity.

Solvent and Base: In the N-alkylation of the 1H-indazole scaffold, solvent-dependent regioselectivity has been observed, with the choice of base and solvent system (e.g., NaH in THF) enabling highly selective N-1 alkylation. d-nb.infobeilstein-journals.org

Catalysis: Metal-catalyzed reactions have been developed to achieve high regioselectivity. Copper-catalyzed N-arylation of 5-substituted tetrazoles with arylboronic acids or diaryliodonium salts, for example, selectively yields the 2,5-disubstituted isomers. organic-chemistry.orgnih.gov

The following table summarizes the key factors that direct the regioselective N-substitution of tetrazoles.

Table 1: Factors Influencing Regioisomeric Distribution in Tetrazole N-Substitution

| Factor | Influence on Regioselectivity | Examples & Notes |

|---|---|---|

| Electronic Effects | Electron-withdrawing groups at C-5 generally favor N-2 substitution. researchgate.net | 5-Nitrotetrazole alkylation mainly yields N-2 isomers. researchgate.net |

| Steric Hindrance | Bulky substituents at C-5 or on the electrophile can direct substitution away from the more sterically hindered nitrogen. rsc.orgresearchgate.net | The steric influence of a C-3 halogen substituent in indazoles favors N-1 regioisomer formation. beilstein-journals.org |

| Reaction Mechanism | SN1-type mechanisms often favor the 2,5-isomer, while SN2 outcomes can be more varied. rsc.orgresearchgate.net | Alkylation via diazotization of amines proceeds through a transient diazonium intermediate, favoring N-2 substitution. rsc.org |

| Solvent | Solvent polarity and coordinating ability can alter the reactivity of the tetrazolate anion and influence the product ratio. beilstein-journals.org | Solvent-dependent regioselectivity was observed in the N-alkylation of bicyclic azolo-fused-ring heterocycles. beilstein-journals.org |

| Base | The choice of base affects the deprotonation equilibrium and the nature of the resulting tetrazolate salt, impacting regioselectivity. beilstein-journals.org | The combination of NaH in THF proved optimal for selective N-1 alkylation of many substituted indazoles. d-nb.info |

| Catalyst | Metal catalysts can chelate with the tetrazole ring, directing the substitution to a specific nitrogen atom. | Copper complexes like [Cu(OH)(TMEDA)]₂Cl₂ selectively catalyze N-2 arylation. organic-chemistry.orgnih.gov |

Preferential Formation of 2H-Substituted Tetrazoles

For the synthesis of compounds like this compound, methods that preferentially yield the 2,5-disubstituted isomer are of high value. Several synthetic strategies have been developed to achieve this selectivity.

One of the most effective methods involves the alkylation of 5-substituted-1H-tetrazoles through the diazotization of aliphatic amines. organic-chemistry.org This reaction generates a transient and highly reactive alkyl diazonium species that preferentially alkylates the N-2 position of the tetrazole ring. rsc.orgorganic-chemistry.org This approach is compatible with various functional groups and has been used in one-pot sequences starting from nitriles. organic-chemistry.orgorganic-chemistry.org

Metal-free coupling reactions have also proven highly regioselective. The reaction of O-peracylated 2,6-anhydro-aldose tosylhydrazones with tetrazoles, for example, yields the corresponding 2-substituted-2H-tetrazoles with high selectivity. rsc.org

Furthermore, computational studies using density functional theory (DFT) have been employed to understand the tautomeric preferences and predict alkylation outcomes. While the 1H-tautomer is often more stable in solution, the 2H-tautomer can be more stable in the gas phase. nih.govmdpi.com Kinetic control and specific reaction pathways can lead to the preferential formation of the thermodynamically less stable isomer. mdpi.com The differentiation between the 1,5- and 2,5-disubstituted isomers is reliably achieved using ¹³C NMR spectroscopy, where the signal for the tetrazole's quaternary carbon (C-5) is typically deshielded by 9-12 ppm in the 2,5-isomer compared to the 1,5-isomer. mdpi.com

The table below details specific methods that favor the formation of 2H-substituted tetrazoles.

Table 2: Synthetic Methods Favoring 2H-Substituted Tetrazole Formation

| Method | Reagents & Conditions | Regioselectivity |

|---|---|---|

| Diazotization of Aliphatic Amines | 5-Substituted-1H-tetrazole, aliphatic amine, organic nitrite (B80452) (e.g., 1,3-(2,2-dimethyl)propanedinitrite), ethyl acetate. organic-chemistry.org | Preferential formation of 2,5-disubstituted tetrazoles. organic-chemistry.orgorganic-chemistry.org |

| Copper-Catalyzed N-Arylation | 5-Substituted-1H-tetrazole, arylboronic acid, [Cu(OH)(TMEDA)]₂Cl₂ catalyst. organic-chemistry.org | Highly regioselective for N-2 arylation. organic-chemistry.orgnih.gov |

| Metal-Free Arylation | 5-Substituted-1H-tetrazole, diaryliodonium salts. organic-chemistry.org | Provides a simple, metal-free route to 2-aryl-5-substituted-tetrazoles. organic-chemistry.org |

| Coupling with N-Tosylhydrazones | Tetrazole, O-peracylated 2,6-anhydro-aldose tosylhydrazone, base, thermal or microwave activation. rsc.org | Highly regioselective, yielding 2-substituted-2H-tetrazoles. rsc.org |

Scalability and Industrial Viability of Synthetic Protocols

The transition from laboratory-scale synthesis to industrial production of this compound requires methodologies that are not only efficient and high-yielding but also cost-effective, safe, and environmentally sustainable.

A key reaction in tetrazole synthesis is the [3+2] cycloaddition of an azide source with a nitrile. jchr.org For industrial applications, the use of safe and inexpensive reagents is critical. Sodium azide is a common choice, but its use with catalysts like zinc salts or copper (II) complexes in green solvents like water improves the safety and environmental profile of the process. jchr.orgorganic-chemistry.org The use of organo boron or organo aluminium azides, which are available on a large scale and are relatively inexpensive, also presents a viable route for industrial production. google.com

Continuous flow chemistry using microreactors offers a significant advantage for scaling up high-temperature and high-pressure reactions, such as the synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide. beilstein-journals.org This technology allows for better temperature control, enhanced safety by minimizing the volume of hazardous intermediates like hydrazoic acid at any given time, and increased process efficiency. beilstein-journals.org

The industrial viability of a synthetic protocol is ultimately determined by a combination of factors including reagent cost, process safety, efficiency (yield and reaction time), and environmental impact. The development of catalytic, one-pot, and continuous flow methods represents the most promising direction for the large-scale production of this compound and related compounds. jchr.orgbeilstein-journals.org

Spectroscopic and Structural Elucidation of 5 Methoxymethyl 2h Tetrazole Derivatives

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups within a molecule based on the absorption of infrared radiation, which induces molecular vibrations. In the context of 5-substituted tetrazoles, FT-IR spectra can confirm the presence of the tetrazole ring and the specific substituents attached to it.

The tetrazole ring itself exhibits a series of characteristic vibrations. The C=N and N=N stretching vibrations typically appear in the region of 1640-1340 cm⁻¹. pnrjournal.com The ring breathing and other deformation modes are found at lower wavenumbers. For the methoxymethyl substituent, key vibrational modes include the C-H stretching of the methyl and methylene (B1212753) groups, typically observed between 2800 and 3000 cm⁻¹, and the C-O-C ether linkage, which gives rise to a strong absorption band, usually in the 1150-1085 cm⁻¹ region.

Table 1: Representative FT-IR Data for a 5-Substituted Tetrazole Derivative

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 | Aromatic C-H Stretch |

| ~2950 | Aliphatic C-H Stretch |

| ~1610 | C=N Stretch (Tetrazole Ring) |

| ~1450 | CH₂ Scissoring |

| ~1400-1000 | Tetrazole Ring Vibrations |

| ~1100 | C-O-C Asymmetric Stretch (expected for methoxymethyl group) |

| ~750 | Aromatic C-H Bend |

| Note: This table is a generalized representation based on typical values for substituted tetrazoles and ethers. Specific values for 5-(methoxymethyl)-2H-tetrazole may vary. |

Raman Spectroscopy Applications

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is complementary to FT-IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For tetrazole derivatives, Raman spectroscopy can provide additional information about the skeletal structure of the tetrazole ring and the substituent.

In the study of tetrazole and its derivatives, Raman spectra have been used to identify the fundamental vibrational frequencies. researchgate.net For instance, in a vibrational analysis of the tetrazolate anion, A1 vibrational fundamentals were determined from depolarization ratios to be at 3120, 1290, 1161, and 1065 cm⁻¹. researchgate.net The application of Raman spectroscopy can be particularly useful in distinguishing between different tautomers or isomers of substituted tetrazoles, as the symmetry of the molecule significantly influences the Raman active modes. researchgate.net

Due to the lack of specific experimental Raman data for this compound in the searched literature, a representative data table is not provided. However, it is expected that the Raman spectrum would show characteristic bands for the tetrazole ring vibrations and the C-O-C and C-H vibrations of the methoxymethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the methoxymethyl group.

Specifically, one would anticipate a singlet for the methyl (CH₃) protons and a singlet for the methylene (CH₂) protons. The chemical shift of the methylene protons would be influenced by the adjacent oxygen atom and the tetrazole ring, likely appearing further downfield than the methyl protons. The integration of these signals would correspond to a 3:2 ratio, respectively.

While specific ¹H NMR data for this compound is not available, data for a related compound, 5-(benzylthio)-1H-tetrazole, shows a singlet for the -S-CH₂- protons at 4.58 ppm. pnrjournal.com For 5-(4-methylbenzyl)-1H-tetrazole, the benzylic -CH₂- protons appear as a singlet at 4.16 ppm. rsc.org

Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.6-5.0 | Singlet | 2H | -CH₂- |

| ~3.4-3.6 | Singlet | 3H | -OCH₃ |

| Note: These are predicted chemical shifts based on typical values for similar functional groups. The exact values may vary depending on the solvent and other experimental conditions. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, three distinct carbon signals are expected.

The carbon atom of the tetrazole ring (C5) is expected to appear significantly downfield, typically in the range of 150-165 ppm, due to the influence of the four nitrogen atoms. mdpi.com The methylene carbon (-CH₂-) of the methoxymethyl group would be deshielded by the adjacent oxygen and the tetrazole ring, while the methyl carbon (-OCH₃) would appear at a more upfield position.

In a study of 5-(4-chlorophenyl)-1H-tetrazole, the tetrazole carbon (C5) resonates at 155.3 ppm. For 5-(4-methylbenzyl)-1H-tetrazole, the benzylic carbon appears at 29.02 ppm. rsc.org

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160-165 | C5 (Tetrazole Ring) |

| ~65-70 | -CH₂- |

| ~55-60 | -OCH₃ |

| Note: These are predicted chemical shifts based on typical values for similar functional groups. The exact values may vary depending on the solvent and other experimental conditions. |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for establishing the complete and unambiguous structural assignment of complex molecules by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment shows couplings between protons, typically those separated by two or three bonds. For this compound, a COSY spectrum would be relatively simple, as no significant ¹H-¹H couplings are expected if the methoxymethyl protons appear as singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows direct one-bond correlations between protons and the carbons to which they are attached. For this compound, an HSQC spectrum would show a cross-peak connecting the methylene proton signal to the methylene carbon signal, and another cross-peak connecting the methyl proton signal to the methyl carbon signal. This confirms the direct C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. This is particularly useful for connecting different fragments of a molecule. For this compound, an HMBC spectrum would be expected to show a correlation between the methylene protons (-CH₂-) and the C5 carbon of the tetrazole ring, as well as a correlation to the methyl carbon (-OCH₃). Similarly, the methyl protons (-OCH₃) should show a correlation to the methylene carbon (-CH₂-). These correlations would definitively establish the connectivity of the methoxymethyl group to the tetrazole ring.

The use of 2D NMR has been reported for the structural elucidation of various tetrazole derivatives, aiding in the differentiation of isomers and confirming substituent positions. nih.govresearchgate.net

Variable-Temperature NMR Studies for Dynamic Processes

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is an indispensable technique for investigating dynamic molecular processes that occur on the NMR timescale. ox.ac.uknumberanalytics.com For this compound, VT-NMR can provide critical insights into intramolecular dynamics such as tautomeric exchange and conformational isomerism.

Dynamic processes like the interconversion between different molecular states (e.g., conformers or tautomers) can lead to the broadening or coalescence of NMR signals. oxfordsciencetrove.com By systematically lowering the temperature of the sample, these exchange processes can be slowed. If the rate of exchange is slowed sufficiently, separate, sharp signals for each distinct chemical species may be resolved in the spectrum. oxinst.com

For this compound, two primary dynamic processes are of interest:

Annular Tautomerism: The tetrazole ring can exist in two predominant tautomeric forms: 1H and 2H. researchgate.net In solution, these tautomers are often in rapid equilibrium. At room temperature, this exchange may be fast, resulting in a single set of time-averaged NMR signals. Upon cooling, the rate of proton transfer between the nitrogen atoms of the ring would decrease. If the exchange rate becomes slow enough on the NMR timescale, distinct sets of signals for the 1H- and 2H-tautomers would be observable, allowing for their individual characterization and the determination of their relative populations at a given temperature. mit.edu

Conformational Dynamics: The methoxymethyl substituent at the C5 position introduces conformational flexibility. Rotation around the C5-CH₂ bond and the CH₂-O bond can lead to different spatial arrangements (rotamers). These rotamers may have unique chemical shifts, particularly for the methylene (-CH₂-) and methyl (-CH₃) protons. At ambient temperatures, rapid rotation typically results in averaged signals. Lowering the temperature can restrict this rotation, potentially allowing for the resolution of signals corresponding to distinct, stable conformers.

Analysis of the NMR line shapes over a range of temperatures (lineshape analysis) allows for the calculation of the energy barriers (activation free energy, ΔG‡) associated with these dynamic processes, providing quantitative data on the kinetics of tautomerization and conformational exchange. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry is a crucial analytical tool for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation, making it ideal for determining the molecular weight of the analyte. acdlabs.com Tandem mass spectrometry (ESI-MS/MS) can then be used to induce and analyze the fragmentation of these parent ions.

For 5-substituted tetrazoles, ESI-MS studies have established characteristic fragmentation pathways. lifesciencesite.comresearchgate.net In positive-ion mode, the protonated molecule of this compound, [C₃H₆N₄O+H]⁺, would be expected. The primary fragmentation pathway for protonated tetrazoles involves the neutral loss of hydrazoic acid (HN₃), a process initiated by the cleavage of the N1-N2 bond in the tetrazole ring. lifesciencesite.com

In negative-ion mode, the deprotonated molecule, [C₃H₆N₄O-H]⁻, would be formed. The characteristic fragmentation for deprotonated tetrazoles is the elimination of a neutral nitrogen molecule (N₂). lifesciencesite.comresearchgate.net

The proposed primary fragmentation pathways and expected m/z values for this compound (MW: 114.11 g/mol ) are summarized in the table below.

| Ionization Mode | Precursor Ion | Formula | m/z (calculated) | Major Fragment | Formula of Fragment | m/z (calculated) |

| ESI (+) | [M+H]⁺ | [C₃H₇N₄O]⁺ | 115.06 | [M+H - HN₃]⁺ | [C₃H₄NO]⁺ | 70.03 |

| ESI (-) | [M-H]⁻ | [C₃H₅N₄O]⁻ | 113.05 | [M-H - N₂]⁻ | [C₃H₅N₂O]⁻ | 85.04 |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, resulting in extensive and reproducible fragmentation. acdlabs.comuni-saarland.de The resulting mass spectrum provides a "fingerprint" that is highly useful for structural elucidation.

The EI-MS fragmentation of 5-substituted tetrazoles is well-documented and typically proceeds through several key pathways. mdpi.comscielo.brnih.gov For this compound, the molecular ion (M⁺˙) would be observed at m/z 114.

Loss of Nitrogen: The most characteristic fragmentation of the tetrazole ring under EI is the expulsion of a neutral nitrogen molecule (N₂), leading to a fragment ion at m/z 86. researchgate.netscielo.br

Cleavage of the Substituent: The ether linkage in the methoxymethyl group is susceptible to cleavage. Two main fragmentation patterns are expected:

Cleavage of the C5-CH₂ bond, resulting in the loss of a methoxymethyl radical (•CH₂OCH₃), would yield a tetrazolyl cation at m/z 69.

Alpha-cleavage at the ether oxygen can lead to the loss of a methoxy (B1213986) radical (•OCH₃), forming an ion at m/z 83. Alternatively, loss of formaldehyde (B43269) (CH₂O) via rearrangement could occur.

A table of expected fragments in the EI-MS spectrum of this compound is presented below.

| Proposed Fragment | Formula | m/z (calculated) | Origin |

| [M]⁺˙ | [C₃H₆N₄O]⁺˙ | 114.05 | Molecular Ion |

| [M - N₂]⁺˙ | [C₃H₆N₂O]⁺˙ | 86.05 | Loss of dinitrogen |

| [M - •OCH₃]⁺ | [C₃H₅N₄]⁺ | 85.05 | Loss of methoxy radical |

| [M - •CH₂OCH₃]⁺ | [CHN₄]⁺ | 69.02 | Loss of methoxymethyl radical |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides unambiguous information on molecular geometry, bond parameters, and the specific tautomeric form present in the solid state. mdpi.comnih.gov

Analysis of Molecular Geometry and Bond Parameters

While specific crystal structure data for this compound is not publicly available, the geometry can be reliably inferred from closely related structures, such as 5-nitro-2-hydroxymethyl-tetrazole. sioc-journal.cn The tetrazole ring is expected to be planar. The methoxymethyl group will be positioned at C5, with the nitrogen atoms of the ring located at positions 1, 2, 3, and 4.

The expected bond lengths and angles are characteristic of a substituted tetrazole ring system. The C-N and N-N bond lengths within the ring will reflect the aromatic character of the 2H-tetrazole tautomer. The C5-C6 bond connecting the ring to the methoxymethyl group will be a typical single bond. The geometry around the ether oxygen (C6-O1-C7) is expected to be bent, with an angle of approximately 109-112°.

The table below presents expected bond parameters for this compound, based on data from analogous structures. sioc-journal.cn

| Parameter | Bond/Angle | Expected Value |

| Bond Lengths (Å) | ||

| C5-N1 | ~1.33 Å | |

| N1-N2 | ~1.36 Å | |

| N2-N3 | ~1.30 Å | |

| N3-N4 | ~1.36 Å | |

| N4-C5 | ~1.33 Å | |

| C5-C6 | ~1.50 Å | |

| C6-O1 | ~1.42 Å | |

| O1-C7 | ~1.43 Å | |

| Bond Angles (°) | ||

| N4-C5-N1 | ~107° | |

| C5-N1-N2 | ~110° | |

| N1-N2-N3 | ~106° | |

| N2-N3-N4 | ~110° | |

| N3-N4-C5 | ~107° | |

| N1-C5-C6 | ~126° | |

| N4-C5-C6 | ~127° | |

| C5-C6-O1 | ~112° | |

| C6-O1-C7 | ~111° |

Elucidation of Tautomeric Forms in Crystalline State

Tetrazoles can exist as 1H- and 2H-tautomers due to the migration of a proton between nitrogen atoms. wikipedia.org While these forms can be in rapid equilibrium in solution or the gas phase, in the crystalline state, the molecule is typically locked into a single, thermodynamically preferred tautomeric form. researchgate.net X-ray diffraction analysis unambiguously identifies the solid-state tautomer by precisely locating the position of the hydrogen atom on the tetrazole ring.

For 5-substituted tetrazoles that are unsubstituted on the ring nitrogens, the 1H-tautomer is generally the more stable form in the solid state and is the one predominantly observed in crystal structures. researchgate.netresearchgate.net This preference is often driven by the ability to form favorable intermolecular hydrogen-bonding networks, such as N-H···N hydrogen bonds, which stabilize the crystal lattice. In contrast, in the gas phase, the 2H-tautomer is often found to be more stable. wikipedia.org

For the target compound, a crystal structure determination would definitively show whether the proton resides on N1 (or N4) to form the 1H-tautomer, or on N2 (or N3) to form the 2H-tautomer. Based on general precedent for 5-substituted tetrazoles, the 1H-tautomer, 5-(methoxymethyl)-1H-tetrazole, would be the most likely form to be found in the crystalline state.

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental technique in the characterization of novel chemical compounds, providing critical insight into their elemental composition and purity. This destructive method, typically involving combustion analysis, quantifies the mass percentages of constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a sample. The experimentally determined values are then compared against the theoretically calculated percentages derived from the compound's molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, is a strong indicator of the sample's purity and affirms the proposed chemical structure. nih.gov

For this compound, with the molecular formula C₃H₆N₄O, the elemental composition is a key identifier. The process of elemental analysis provides the empirical formula, which can be compared to the molecular formula to ensure the synthesized compound is the correct one and is free from significant impurities. This is a standard procedure in the synthesis and characterization of new tetrazole derivatives. researchgate.netsioc-journal.cnmdpi.comrsc.org

Detailed Research Findings

In the synthesis of tetrazole derivatives, elemental analysis serves as a crucial final check of a product's identity and purity following spectroscopic elucidation. researchgate.netimist.ma For instance, studies on various substituted tetrazoles consistently report elemental analysis data to validate their successful synthesis. researchgate.netmdpi.comnanomedicine-rj.com While specific experimental data for this compound is not detailed in the surveyed literature, the theoretical composition can be precisely calculated from its molecular formula, C₃H₆N₄O. These theoretical values provide the benchmark against which any future experimental analysis would be compared.

The theoretical elemental composition of this compound is presented below.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 3 | 36.033 | 31.58% |

| Hydrogen | H | 1.008 | 6 | 6.048 | 5.30% |

| Nitrogen | N | 14.007 | 4 | 56.028 | 49.10% |

| Oxygen | O | 15.999 | 1 | 15.999 | 14.02% |

| Total | | | | 114.108 | 100.00% |

In practice, a synthesized sample of this compound would be subjected to combustion analysis. The resulting experimental percentages for C, H, and N would be expected to align closely with the calculated values of 31.58%, 5.30%, and 49.10%, respectively. This comparison is vital for confirming that the intended molecular structure has been successfully formed and purified.

For context, published research on analogous tetrazole derivatives demonstrates this principle. For example, in the characterization of a series of 1-substituted tetrazole derivatives, elemental analysis was a key component of the structural confirmation, with found values aligning closely with the calculated percentages for each synthesized compound. imist.ma Similarly, the synthesis of novel energetic compounds based on tetrazole rings relies on elemental analysis to confirm the high nitrogen content, a critical parameter for their function. sioc-journal.cnrsc.orgsioc-journal.cn This underscores the indispensable role of elemental analysis in the structural elucidation of all tetrazole derivatives, including this compound.

Chemical Reactivity and Derivatization Strategies of 5 Methoxymethyl 2h Tetrazole

Electrophilic and Nucleophilic Substitution Reactions on the Tetrazole Ring

The tetrazole ring can undergo substitution reactions, primarily at its nitrogen atoms, although reactions at the C5 carbon are also considered in derivatization strategies.

The alkylation of 5-substituted tetrazoles is a fundamental transformation that typically yields a mixture of two regioisomers, with the substituent attaching to either the N1 or N2 position of the tetrazole ring. researchgate.net The ratio of these isomers is influenced by the nature of the substrate, the alkylating agent, and the reaction conditions. researchgate.net For instance, the alkylation of 5-substituted tetrazole salts with reagents like dimethyl sulfate (B86663) or chloroacetonitrile (B46850) consistently produces both N1 and N2 isomers. researchgate.net

The use of a methoxymethyl (MOM) group to protect the tetrazole moiety is a specific example of N-alkylation. This reaction is often carried out to prevent unwanted side reactions at the tetrazole nitrogen during subsequent synthetic steps. jst.go.jp

N-arylation of the tetrazole ring can be achieved with high regioselectivity. The use of diaryliodonium salts in a metal-free system promotes selective arylation at the N2 position. organic-chemistry.org Alternatively, copper-catalyzed reactions with arylboronic acids also provide a pathway to 2,5-disubstituted tetrazoles. organic-chemistry.org These methods offer controlled access to specific isomers that might be difficult to separate from a mixture.

Table 1: Representative N-Alkylation and N-Arylation Reactions for Tetrazole Scaffolds

| Reaction Type | Reagents and Conditions | Typical Products | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halides (e.g., iodomethane), dimethyl sulfate, chloroacetonitrile | Mixture of N1 and N2 alkylated isomers | researchgate.net |

| N-Arylation | Diaryliodonium salts, metal-free | Regioselective N2-aryl-5-substituted tetrazoles | organic-chemistry.org |

| N-Arylation | Arylboronic acids, [Cu(OH)(TMEDA)]₂Cl₂ | Regioselective N2-aryl-5-substituted tetrazoles | organic-chemistry.org |

| N-Alkylation (Protection) | Methoxymethyl chloride (MOM-Cl), base | N1- and N2-methoxymethyl protected tetrazoles | jst.go.jp |

Direct electrophilic or nucleophilic substitution on the C5 carbon of a pre-existing 5-(methoxymethyl)-2H-tetrazole is challenging due to the electronic nature of the tetrazole ring. However, functionalization at this position is a key strategy in the synthesis of diverse tetrazole derivatives. Most commonly, the substituent at the 5-position is introduced during the synthesis of the tetrazole ring itself, for example, through the [2+3] cycloaddition of an azide (B81097) with a corresponding nitrile. nih.govvu.edu.au

Once the 5-(methoxymethyl)tetrazole is formed, derivatization typically involves reactions of the side chain rather than the ring carbon. However, strategies involving lithiation can activate the position adjacent to the ring. The lateral metallation of 5-alkyltetrazoles using strong bases like n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi) creates a nucleophilic carbon on the side chain, which can then react with various electrophiles. semanticscholar.orgnih.gov This C-H functionalization of the methyl group in 5-methyltetrazole, for example, allows for the introduction of new functional groups alpha to the tetrazole ring. nih.gov A similar approach could be applied to the methylene (B1212753) group of the methoxymethyl side chain.

N-Alkylation and N-Arylation Reactions

Reactions Involving the Methoxymethyl Side Chain

The methoxymethyl group is a versatile handle for further molecular modification through various chemical transformations.

The methoxymethyl side chain is generally robust and resistant to mild oxidizing and reducing agents, which is why the methoxymethyl (MOM) ether is often employed as a protecting group in organic synthesis. wikipedia.org However, under specific conditions, the methylene (-CH₂-) component of the side chain can be targeted.

Oxidation of the analogous 5-(hydroxymethyl)tetrazole can convert the alcohol to a carbonyl group, yielding a 5-formyltetrazole. While direct oxidation of the 5-(methoxymethyl)tetrazole side chain is less common, strong oxidizing conditions could potentially lead to the formation of an ester or further cleavage.

Reduction of the methoxymethyl ether linkage is not a typical transformation. The ether bond is stable to most common reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride, unless it is first cleaved.

The C-O ether bond in the methoxymethyl group can be cleaved under acidic conditions. This reaction is the basis for the removal of the MOM protecting group, which is readily accomplished using a variety of Brønsted or Lewis acids. wikipedia.orgrsc.org For example, bismuth trichloride (B1173362) (BiCl₃) in the presence of water has been shown to be an effective system for the deprotection of MOM ethers. rsc.org Similarly, acid-catalyzed hydrolysis can remove N-methoxymethyl groups from azole rings. researchgate.net

Replacement of the entire methoxymethyl moiety can be envisioned as a multi-step process. First, the side chain could be chemically transformed into a better leaving group. For instance, cleavage of the ether to a 5-(hydroxymethyl)tetrazole, followed by conversion to a 5-(halomethyl)tetrazole, would generate an electrophilic center. This activated intermediate could then undergo nucleophilic substitution to introduce a wide variety of new side chains at the 5-position.

Oxidation and Reduction Pathways of the Methoxy (B1213986) Group

Ring Transformations and Rearrangement Reactions of the Tetrazole Scaffold

The tetrazole ring, despite its aromaticity and general stability, can undergo transformations that lead to ring cleavage or rearrangement, particularly under energetic conditions such as heat or UV irradiation. mdpi.com

Photochemical decomposition of tetrazoles is a well-studied process that invariably involves the cleavage of the ring, resulting in a variety of products. mdpi.com The specific outcome is highly dependent on the substituents attached to the ring. Common pathways include the extrusion of a molecule of nitrogen (N₂). core.ac.uk For example, photolysis of tetrazoles can lead to the formation of reactive intermediates like carbenes or nitriles. mdpi.comresearchgate.net

Thermal decomposition also leads to the fragmentation of the tetrazole ring. The process often begins with the cleavage of the N(2)–N(3) bond, followed by the elimination of N₂. colab.ws The stability of the tetrazole ring and the decomposition pathway are significantly influenced by the nature and position of its substituents. researchgate.net

Rearrangement reactions like the Truce-Smiles rearrangement, which involves intramolecular nucleophilic aromatic substitution, are known for certain aromatic systems but are not commonly reported for simple 5-(methoxymethyl)tetrazole without specific activating groups. cdnsciencepub.com More relevant are fragmentation-rearrangement pathways, such as those observed for 5-(1-hydroxyalkyl)tetrazoles, which can fragment to release N₂ and generate alkylidenecarbenes that subsequently rearrange to form alkynes. researchgate.net

Thermal Decomposition Mechanisms and Pathways

The thermal stability and decomposition pathways of tetrazoles are of significant interest, particularly for their application in energetic materials and as gas-generating agents. For 2,5-disubstituted tetrazoles, a primary thermal decomposition pathway involves the elimination of molecular nitrogen (N₂), leading to the formation of highly reactive nitrilimine intermediates. researchgate.net This process is a key factor in the characteristically low thermal stability of many tetrazole derivatives. researchgate.net

Theoretical studies on the parent 2H-tetrazole and other substituted analogs indicate that decomposition can occur via a retro-[3+2] cycloaddition reaction. nih.gov This mechanism involves the cleavage of the tetrazole ring into smaller, stable molecules. The activation energy for the decomposition of unsubstituted tetrazole has been calculated to be approximately 40.2 kcal/mol. researchgate.net While specific experimental data for this compound is not extensively documented, the general principles of tetrazole chemistry suggest its decomposition would follow a similar N₂ extrusion pathway. The nature of the substituent at the C5 position is known to influence the thermal stability; for instance, the 5,5'-dimethyl substituted analog of 1,1'-azobis(5-methyltetrazole) shows improved thermal stability compared to the unsubstituted version. researchgate.net

The decomposition can be summarized by the following general reaction:

General Thermal Decomposition of a 2,5-Disubstituted Tetrazole| Reactant | Condition | Primary Products |

|---|

Table 1: Generalized thermal decomposition pathway for 2,5-disubstituted tetrazoles.

Photochemical Transformations

Tetrazoles exhibit a rich and varied photochemistry, which serves as a powerful tool in organic synthesis. mdpi.comnih.gov Photolysis of the tetrazole ring, typically using UV light, induces the cleavage of the ring and extrusion of N₂. mdpi.com This denitrogenation is a common feature and leads to the formation of reactive intermediates, most notably nitrilimines, similar to the thermal pathway but under milder conditions. mdpi.comrsc.org

The photolysis of unsubstituted tetrazole isolated in a cryogenic matrix has been shown to yield a variety of products, including nitrilimine, diazomethane, and carbodiimide. mdpi.comresearchgate.net For 2,5-disubstituted tetrazoles, the substituents play a crucial role in the photochemical behavior. The substituent at the C5 position is particularly important as it can influence the UV absorbance of the molecule. rsc.org For example, a methylthio group at C5 red-shifts the UV absorbance, enabling photoactivation at longer wavelengths (e.g., 254 nm) and facilitating the formation of the corresponding nitrile imine. rsc.org This nitrile imine can then be trapped or used in subsequent reactions, such as intramolecular cycloadditions. rsc.org It is expected that the methoxymethyl group in this compound would similarly influence its photochemical properties, enabling photoinduced denitrogenation to generate a methoxymethyl-substituted nitrile imine.

Comparison of UV Absorbance for 5-Substituted Tetrazoles

| 5-Substituent | UV Absorbance at 254 nm | Reference |

|---|---|---|

| Phenyl | Strong | rsc.org |

| Methylthio | Strong | rsc.org |

| Carboethoxy | Weak | rsc.org |

Table 2: Influence of the C5 substituent on the UV absorbance of tetrazoles, highlighting the importance of the substituent for photoactivation. rsc.org

Advanced Derivatization for Enhanced Chemical Utility

Formation of Coordination Complexes with Metal Ions

Tetrazole derivatives are highly effective ligands in coordination chemistry due to the presence of four nitrogen atoms in the heterocyclic ring, which can coordinate to metal ions. chem-soc.si The specific nitrogen atoms involved in coordination can vary, leading to a diverse range of structural motifs. rsc.org

Substituted tetrazoles have been used to synthesize a variety of coordination polymers and complexes with metal ions such as Cu(I), Ag(I), Zn(II), and Cd(II). chem-soc.sirsc.orgresearchgate.net These complexes can form structures ranging from simple mononuclear units to complex three-dimensional (3D) frameworks. rsc.orgresearchgate.net The substituent on the tetrazole ring can also participate in coordination. In the case of this compound, it is conceivable that both the nitrogen atoms of the tetrazole ring and the oxygen atom of the methoxymethyl group could act as donor sites, potentially forming chelate rings with a metal center or bridging between metal ions to create extended networks. The flexible nature of the methoxymethyl group could allow it to adapt to the geometric preferences of different metal ions, leading to novel coordination architectures.

Incorporation into Multicyclic Systems

A significant application of the reactivity of this compound is its potential use as a precursor for the synthesis of complex multicyclic and polycyclic systems. A powerful strategy involves the photoinduced generation of a nitrile imine intermediate, which can then undergo an intramolecular 1,3-dipolar cycloaddition reaction. rsc.org

This approach has been successfully demonstrated with 2-alkyl-5-(methylthio)tetrazoles bearing an alkene-containing side chain. rsc.org Photolysis leads to the extrusion of N₂ and formation of a nitrile imine, which rapidly cyclizes with the tethered alkene to produce polycyclic pyrazoline structures with high diastereoselectivity. rsc.org A similar strategy could be applied to this compound by introducing an unsaturated moiety onto the nitrogen at the N2 position.

Another pathway for forming multicyclic systems involves the photolysis of tetrazoles with specific substituents, such as 5-allyloxy-1-aryl-tetrazoles, which have been shown to rearrange into N-phenyl-1,3-oxazines upon irradiation. mdpi.com These transformations highlight the utility of the tetrazole ring as a latent source of reactivity that can be harnessed to construct more complex molecular frameworks.

Strategies for Analytical Performance Enhancement (e.g., Fluorescent Tagging)

The unique reactivity of tetrazoles can be exploited for bioorthogonal chemistry and the development of chemical probes. A notable application is in fluorescent tagging through "photoclick" reactions. researchgate.net This strategy involves the light-induced reaction of a 2,5-disubstituted tetrazole with an alkene. The reaction proceeds via a 1,3-dipolar cycloaddition of the in situ-generated nitrile imine with the alkene to form a pyrazoline cycloadduct, which is often highly fluorescent. researchgate.net This method allows for the specific labeling of biomolecules in complex systems.

By designing a derivative of this compound that also contains a chromophore, it could be used as a photo-activatable fluorescent probe. For instance, some tetrazole derivatives are used as fluorescent coupling agents for creating probes used in fluorescence microscopy and protein detection. tantuchemicals.com Furthermore, tetrazoles have been incorporated into unnatural amino acids for site-specific protein labeling, with subsequent attachment of reporter tags like the fluorescent dansyl group. ncsu.edu

Exploration of Named Reactions (e.g., Mannich, Julia-Kocienski Olefination) for Functionalization

While the tetrazole ring is generally stable, its structure can be modified or it can be used as a key functional group in several named reactions to build more complex molecules.

Mannich Reaction The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base, from an amine, formaldehyde (B43269), and a carbon nucleophile. numberanalytics.comnih.gov Although the high acidity of the tetrazole N-H bond initially suggested it would be unreactive, it has been shown that 5-substituted-1H-tetrazoles can undergo the Mannich reaction. researchgate.net This reaction typically occurs at a ring nitrogen atom, providing a straightforward method for N-functionalization. For this compound, its 1H-tautomer could potentially be functionalized at the N1 or N4 position via a Mannich reaction, introducing an aminomethyl group.

Julia-Kocienski Olefination The Julia-Kocienski olefination is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes and sulfones. wikipedia.orgalfa-chemistry.com A key reagent in this reaction is a heteroaryl sulfone, and tetrazolyl sulfones have proven to be particularly effective. organic-chemistry.org Specifically, 1-phenyl-1H-tetrazol-5-yl sulfones are known to react with aldehydes to produce E-alkenes with high selectivity. organic-chemistry.org

While this compound itself is not the direct substrate, its 1H-isomer can be a precursor to the necessary sulfone. The synthetic route would involve converting the 1H-tetrazole into a thioether, likely at the C5 position, followed by oxidation to the corresponding sulfone. This tetrazolyl sulfone, now activated for the Julia-Kocienski reaction, can be reacted with a wide range of aldehydes to synthesize complex olefin-containing molecules. This application has been pivotal in the synthesis of natural products and pharmaceuticals, including statins. google.comgoogle.com

Summary of Named Reactions

| Named Reaction | Description | Potential Application to this compound |

|---|---|---|

| Mannich Reaction | Condensation of an amine, formaldehyde, and a C-H acidic compound. numberanalytics.com | N-aminomethylation of the corresponding 1H-tetrazole tautomer. |

| Julia-Kocienski Olefination | Reaction of a heteroaryl sulfone with an aldehyde to form an alkene. organic-chemistry.org | The corresponding 1-alkyl-5-tetrazolyl sulfone derivative can be used as a key reagent for alkene synthesis. |

Table 3: Application of named reactions for the functionalization of tetrazole scaffolds.

Theoretical and Computational Investigations of 5 Methoxymethyl 2h Tetrazole

Quantum Chemical Calculations